![molecular formula C14H24O12 B3428018 Sucrose-6-acetic ester CAS No. 63648-81-7](/img/structure/B3428018.png)
Sucrose-6-acetic ester
Overview
Description
Sucrose-6-acetic ester, also known as Sucralose-6-Acetate, is a revolutionary biomedical marvel . It emerges as a crucial catalyst for combating an array of afflictions . With its unparalleled potential, this pharmaceutical intermediate orchestrates the synthesis of drugs specifically tailored to tackle inflammatory responses, cancerous growths, and neurodegenerative complexities .
Synthesis Analysis
The synthesis of Sucrose-6-acetic ester involves several steps . The process begins with adding sucrose to a polar, aprotic solvent and stirring the solvent to dissolve it, generating a suspension solution of sucrose . Acetylnitrile is then added to this suspension solution and the solution is stirred . Water is added to the reaction solution, which is then concentrated to generate a concentrated product . A crystalline solvent is added to the concentrated product, stirred to dissolve it, and allowed to crystallize . The product is then filtered and dried to obtain Sucrose-6-acetic ester .Molecular Structure Analysis
The molecular formula of Sucrose-6-acetic ester is C14H24O12 . It has an average mass of 384.333 Da and a monoisotopic mass of 384.126770 Da .Chemical Reactions Analysis
Sucrose-6-acetic ester is a product of the mono-acylation of sucrose in the 6-position . This reaction involves reacting sucrose with a carboxylic acid anhydride such as acetic or benzoic anhydride .Physical And Chemical Properties Analysis
Sucrose-6-acetic ester has a melting point of 116 - 118°C and a predicted boiling point of 674.6±55.0 °C . It has a predicted density of 1.66±0.1 g/cm3 . It is slightly soluble in ethanol and water when heated .Mechanism of Action
Safety and Hazards
When handling Sucrose-6-acetic ester, it is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Sucrose-6-acetic ester has been identified as a useful intermediate in the synthesis of Sucralose, an intensive sweetening agent of safety with no calories . It is a halogenated analogue of sucrose . The global sucrose esters market size was projected to grow from $76 million in 2019 to $106 million by 2025 . Therefore, finding an improved catalytic surface, and the sustainable optimal reaction conditions for enzymes will be vital to improving sugar ester conversion .
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13-,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOSLUFSNSSXRZ-YYAHPEQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose-6-acetic ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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